Venetoclax-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Venetoclax-d8, also known as ABT-199-d8, is a deuterium-labeled derivative of Venetoclax. Venetoclax is a highly potent, selective, and orally bioavailable B-cell lymphoma-2 (Bcl-2) inhibitor. The deuterium labeling in this compound is primarily used for research purposes, particularly in pharmacokinetic and metabolic studies, due to its stability and traceability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Venetoclax-d8 involves the incorporation of deuterium atoms into the Venetoclax molecule. This process typically involves the use of deuterated reagents and solvents. The synthetic route for this compound is similar to that of Venetoclax, with the key difference being the replacement of hydrogen atoms with deuterium. The reaction conditions often include the use of deuterated solvents such as deuterated dimethyl sulfoxide (DMSO-d6) and deuterated chloroform (CDCl3) .
Industrial Production Methods
Industrial production of this compound follows a similar pathway to its laboratory synthesis but on a larger scale. The process involves multiple steps, including the preparation of deuterated intermediates and their subsequent coupling to form the final product. The use of deuterated solvents and reagents is crucial in maintaining the deuterium labeling throughout the synthesis .
Chemical Reactions Analysis
Types of Reactions
Venetoclax-d8, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can occur at the nitro group, converting it to an amine.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, particularly at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted aromatic compounds .
Scientific Research Applications
Venetoclax-d8 is widely used in scientific research due to its stability and traceability. Some of its key applications include:
Pharmacokinetic Studies: this compound is used to study the absorption, distribution, metabolism, and excretion (ADME) of Venetoclax in biological systems.
Metabolic Studies: The deuterium labeling allows for the precise tracking of metabolic pathways and the identification of metabolites.
Drug Development: this compound is used in the development of new therapeutic agents, particularly in the field of oncology.
Biological Research: It is used to study the mechanisms of action of Bcl-2 inhibitors and their effects on cancer cells .
Mechanism of Action
Venetoclax-d8 exerts its effects by inhibiting the Bcl-2 protein, a key regulator of apoptosis (programmed cell death). By binding to Bcl-2, this compound prevents the protein from inhibiting the apoptotic pathway, thereby promoting the death of cancer cells. This mechanism is particularly effective in treating hematological malignancies such as chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML) .
Comparison with Similar Compounds
Similar Compounds
Navitoclax (ABT-263): Another Bcl-2 inhibitor, but less selective compared to Venetoclax.
Obatoclax (GX15-070): A pan-Bcl-2 inhibitor with broader activity but higher toxicity.
ABT-737: A precursor to Venetoclax with similar activity but limited oral bioavailability .
Uniqueness
Venetoclax-d8 stands out due to its high selectivity for Bcl-2, oral bioavailability, and the stability provided by deuterium labeling. These properties make it an invaluable tool in both research and therapeutic applications .
Biological Activity
Venetoclax-d8 is a deuterated form of the B-cell lymphoma-2 (BCL-2) inhibitor venetoclax, which has emerged as a significant therapeutic agent in the treatment of various hematological malignancies, particularly chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML). This article explores the biological activity of this compound, including its mechanism of action, efficacy in clinical studies, and potential resistance mechanisms.
This compound functions as a selective inhibitor of the BCL-2 protein, which plays a crucial role in regulating apoptosis. By binding to BCL-2, this compound displaces pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization and subsequent activation of caspases, which are essential for apoptotic cell death. This mechanism restores the apoptotic process in cancer cells that overexpress BCL-2, facilitating their elimination.
Pharmacokinetics
The pharmacokinetic profile of this compound is similar to that of its parent compound. Following oral administration, peak plasma concentrations are typically reached within 5-8 hours. Studies indicate that the area under the curve (AUC) increases proportionally with dosage, demonstrating predictable pharmacokinetics across a range of doses from 150 mg to 800 mg daily .
Case Studies and Clinical Trials
-
Chronic Lymphocytic Leukemia (CLL) :
- A phase II study involving patients with relapsed/refractory CLL demonstrated an overall response rate (ORR) of approximately 79%, with many patients achieving complete remission . Notably, patients with del(17p) mutations exhibited significant responses to this compound.
- In another study analyzing resistance mechanisms in CLL patients treated with venetoclax, it was found that mutations in genes such as TP53 were prevalent among those who developed resistance .
-
Acute Myeloid Leukemia (AML) :
- This compound has shown promising results in combination therapies for AML. In trials combining venetoclax with hypomethylating agents like azacitidine, response rates ranged from 48% to 65%, significantly improving overall survival compared to historical controls .
- A specific study reported that among patients with isocitrate dehydrogenase (IDH) mutations treated with this compound, 33% achieved complete response or complete response with incomplete blood count recovery .
Resistance Mechanisms
Despite its efficacy, resistance to this compound can develop through various mechanisms:
- Genetic Mutations : Mutations in TP53 and other critical apoptotic pathway genes have been linked to treatment failure .
- Clonal Evolution : Studies have shown that certain subclones within tumors may become dominant during treatment, harboring mutations that confer resistance .
- Compensatory Pathways : Activation of alternative survival pathways, such as MCL-1 upregulation, can also contribute to resistance against BCL-2 inhibition .
Summary of Clinical Findings
The following table summarizes key findings from clinical studies involving this compound:
Study Type | Patient Population | Venetoclax Dose | Response Rate | Overall Survival |
---|---|---|---|---|
Phase II | Relapsed CLL | 400 mg daily | 79% | Not specified |
Phase II | High-risk AML | 800 mg daily | 19% | 4.7 months |
Combination | CLL with del(17p) | 400 mg daily | Significant responses observed | Not specified |
Combination | AML + Azacitidine | 400-800 mg daily | 48%-65% | Up to 14.7 months |
Properties
Molecular Formula |
C45H50ClN7O7S |
---|---|
Molecular Weight |
876.5 g/mol |
IUPAC Name |
4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-N-[3-nitro-4-(oxan-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide |
InChI |
InChI=1S/C45H50ClN7O7S/c1-45(2)15-11-33(39(26-45)31-3-5-34(46)6-4-31)29-51-17-19-52(20-18-51)35-7-9-38(42(24-35)60-36-23-32-12-16-47-43(32)49-28-36)44(54)50-61(57,58)37-8-10-40(41(25-37)53(55)56)48-27-30-13-21-59-22-14-30/h3-10,12,16,23-25,28,30,48H,11,13-15,17-22,26-27,29H2,1-2H3,(H,47,49)(H,50,54)/i17D2,18D2,19D2,20D2 |
InChI Key |
LQBVNQSMGBZMKD-JYSKPPGCSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CC2=C(CC(CC2)(C)C)C3=CC=C(C=C3)Cl)([2H])[2H])([2H])[2H])C4=CC(=C(C=C4)C(=O)NS(=O)(=O)C5=CC(=C(C=C5)NCC6CCOCC6)[N+](=O)[O-])OC7=CN=C8C(=C7)C=CN8)([2H])[2H])[2H] |
Canonical SMILES |
CC1(CCC(=C(C1)C2=CC=C(C=C2)Cl)CN3CCN(CC3)C4=CC(=C(C=C4)C(=O)NS(=O)(=O)C5=CC(=C(C=C5)NCC6CCOCC6)[N+](=O)[O-])OC7=CN=C8C(=C7)C=CN8)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.